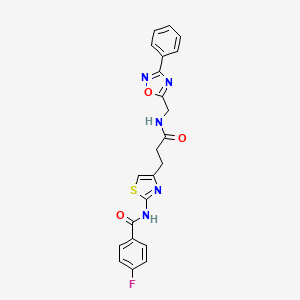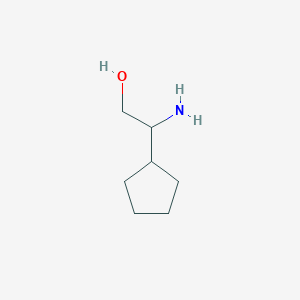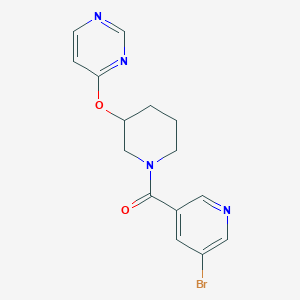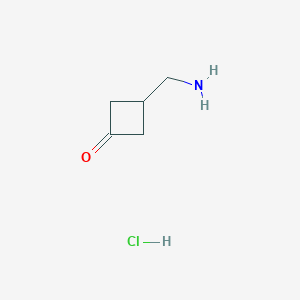![molecular formula C13H18N2OS B2383665 3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine CAS No. 1396680-61-7](/img/structure/B2383665.png)
3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine” is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .
Synthesis Analysis
The synthesis of thiazole derivatives involves a reaction of benzo[d]thiazol-2-ol with anhydrous K2CO3 and DMF. This mixture is stirred in a round-bottomed flask for 1 hour at 60 °C. Then, an alkyl bromide or substituted brominated benzyl compound is added slowly to the reaction solution. The reaction solution is refluxed for 5 hours and the reaction is monitored by TLC .Molecular Structure Analysis
Thiazoles are planar and characterized by significant pi-electron delocalization, indicating some degree of aromaticity. The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis
The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Physical And Chemical Properties Analysis
Thiazole itself is a pale yellow liquid with a pyridine-like odor. It has a boiling point of 116 to 118 °C . The specific physical and chemical properties of “3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine” are not provided in the search results.科学的研究の応用
Agrochemicals and Pesticides
Thiazoles and their derivatives find applications in agrochemicals and pesticides. These compounds exhibit antimicrobial properties, making them valuable for crop protection. Researchers have explored the use of thiazole-based molecules as potential fungicides, insecticides, and herbicides. The compound may contribute to novel formulations aimed at enhancing agricultural productivity and sustainability .
Industrial Applications
Thiazoles have been employed in industrial processes, including rubber vulcanization, liquid crystal synthesis, and catalyst development. The compound’s unique structure could make it useful in these contexts. For instance, it might participate in chemical reactions as a catalyst or contribute to the development of specialized materials .
Photographic Sensitizers
Thiazoles play a role in photographic sensitizers. These compounds enhance the sensitivity of photographic films to light, leading to improved image quality. Researchers investigate novel thiazole derivatives for their potential as sensitizers in photography and related applications .
Pharmaceutical and Biological Activities
The compound’s biological activities are particularly intriguing. Thiazoles have been associated with various health-related effects:
- Other Health Benefits : Thiazoles have been investigated for their anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Natural Products and Structural Features
Thiazole moieties are present in various natural products, such as vitamin B1 (thiamine) and penicillin. Understanding the role of this compound in natural systems can provide insights into its potential applications and interactions .
Modification Strategies
Researchers often modify thiazole-based compounds by altering functional groups at different positions. These modifications lead to the creation of new molecules with enhanced properties. For instance, scientists may optimize the compound’s antitumor, antioxidant, or antimicrobial activities by strategically modifying its structure .
Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In A. Kuznetsov (Ed.), Azoles - Synthesis, Properties, Applications and Perspectives (pp. 1–20). IntechOpen. DOI: 10.5772/intechopen.93037
作用機序
Target of Action
The compound 3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine, also known as 3-(2-ethoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-imine, is a thiazole derivative. Thiazoles are known to interact with a variety of biological targets. They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on their structure and the specific targets they interact with. Some thiazole-quinolinium derivatives have been found to stimulate FtsZ polymerization in bacterial cells, disrupting its dynamic assembly and Z-ring formation . This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity . .
Biochemical Pathways
Thiazoles are known to affect various biochemical pathways. For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it has. Some thiazole derivatives have been found to possess good potent bactericidal activity as they can inhibit Gram-positive methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus and also some Gram-negative organisms and NDM-1 Escherichia coli . .
将来の方向性
特性
IUPAC Name |
3-(2-ethoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-4-16-6-5-15-11-8-9(2)7-10(3)12(11)17-13(15)14/h7-8,14H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBFRERFDVKUGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=CC(=C2SC1=N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2383583.png)



![4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2383589.png)


![(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2383594.png)
![N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2383596.png)


![Ethyl 6-methyl-2-(thiophene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2383602.png)
